Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt

Catalog No.
S843671
CAS No.
1361113-16-7
M.F
C10H15F3N2O3
M. Wt
268.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azetidine-3-carboxylic acid cyclopropylmethyl-amid...

CAS Number

1361113-16-7

Product Name

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt

IUPAC Name

N-(cyclopropylmethyl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C10H15F3N2O3

Molecular Weight

268.23 g/mol

InChI

InChI=1S/C8H14N2O.C2HF3O2/c11-8(7-4-9-5-7)10-3-6-1-2-6;3-2(4,5)1(6)7/h6-7,9H,1-5H2,(H,10,11);(H,6,7)

InChI Key

YLHOWBBRQAGLKB-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)C2CNC2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC1CNC(=O)C2CNC2.C(=O)(C(F)(F)F)O

Chemical Structure and Properties

ACAC-TFA is a molecule comprised of two main parts linked together with a salt bond. The first part is Azetidine-3-carboxylic acid cyclopropylmethylamide (ACAC), which contains a central ring structure with a carboxylic acid group and a cyclopropylmethylamide group attached. The second part is trifluoroacetic acid (TFA), a small molecule with a carboxylic acid group and three fluorine atoms.

Potential Applications

ACAC-TFA is a relatively new molecule, and research into its potential applications is ongoing. Some studies suggest it may have interesting properties for scientific research, but more investigation is needed. Here are two areas where ACAC-TFA is being explored:

  • Medicinal Chemistry

    ACAC, the core molecule of ACAC-TFA, possesses a ring structure similar to certain types of amino acids. Amino acids are the building blocks of proteins, which play crucial roles in biological processes. Researchers are investigating whether ACAC or similar molecules might have applications in drug discovery [].

  • Organic Chemistry

    ACAC-TFA's structure incorporates a functional group called a trifluoroacetate. Trifluoroacetate groups can be useful tools in organic chemistry for various purposes, such as activating molecules or protecting functional groups during chemical reactions.

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt is a chemical compound characterized by the molecular formula C₁₀H₁₅F₃N₂O₃ and a molecular weight of 268.23 g/mol. This compound is notable for its unique structural features, including a ring structure that contributes to its reactivity and stability. The trifluoroacetic acid salt form enhances its solubility and utility in various

Azetidine derivatives, including azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt, exhibit distinctive reactivity patterns. They are particularly amenable to ring-opening and expansion reactions. For example, treatment with catalytic amounts of gold complexes can lead to the synthesis of spiro-3-furanones. The presence of functional groups such as carbonyls and fluoroalkyl substituents allows for diverse transformations, including reactions with electrophiles that can yield various heterocycles like azetidines, oxazolines, or oxazines .

Research indicates that azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt possesses significant biological activity. It has been used in peptide research to study the influence of conformation on peptide activity, particularly in creating stable amides and oligopeptides. Additionally, it has shown potential in radiosensitization studies, enhancing the cytotoxic effects of X-ray treatments on hepatoma cells, suggesting its application in radiation therapy .

The synthesis of azetidine compounds can be achieved through various methods:

  • Reduction of Azetidinones: Utilizing lithium aluminum hydride or a combination of lithium aluminum hydride with aluminum trichloride.
  • Bromination Reactions: These methods leverage the compound's functional groups to facilitate the introduction of bromine into the structure.
  • Electrophilic Substitution: The compound's structure allows for electrophilic attacks, which can lead to further functionalization.

These synthetic routes highlight the compound's versatility and importance in organic synthesis .

Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt finds applications in several fields:

  • Organic Synthesis: It serves as a building block for acyclic and heterocyclic compounds.
  • Medicinal Chemistry: Utilized in the development of new drugs targeting metabolic and inflammatory diseases.
  • Peptide Research: Functions as a scaffold for studying peptide conformation and activity.

These applications underscore its significance in both academic research and pharmaceutical development .

Interaction studies involving azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt have focused on its biological effects when combined with other agents. Notably, its role in radiosensitization suggests interactions with cellular mechanisms influenced by X-ray irradiation. This capacity to enhance cell killing indicates potential therapeutic applications in cancer treatment protocols .

Several compounds share structural similarities with azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]C₁₄H₁₆F₄N₂O₃Contains additional fluorinated phenyl group
N-(cyclopropylmethyl)azetidine-3-carboxamideC₉H₁₂N₂O₂Lacks trifluoroacetate component
4-[[(2r)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]C₁₇H₁₈N₂O₃SContains a benzothiophene moiety

The uniqueness of azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt lies in its trifluoroacetate component and specific biological activities that differentiate it from other azetidine derivatives .

Dates

Last modified: 08-16-2023

Explore Compound Types